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Compound of Interest

Compound Name: CNX-774

cat. No.: B15577215

An In-depth Technical Guide to CNX-774 and Its Primary Targets

Introduction

CNX-774 is a small molecule inhibitor that has garnered significant interest in drug
development due to its dual-targeting capabilities. Initially developed as a potent and
irreversible inhibitor of Bruton's tyrosine kinase (BTK), it has since been identified as a
previously uncharacterized inhibitor of equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4]
This dual activity gives CNX-774 a unique pharmacological profile with potential applications in
both oncology and autoimmune diseases.[5][6] This guide provides a detailed technical
overview of CNX-774, its primary molecular targets, mechanism of action, and the key
experimental findings that have elucidated its function.

Primary Target 1: Bruton's Tyrosine Kinase (BTK)

CNX-774 was originally designed as an orally active and highly selective inhibitor of Bruton's
tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and
signaling.[6][7][8]

Mechanism of Action

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for
B-cell proliferation, maturation, and survival.[6][8] CNX-774 acts as an irreversible inhibitor by
forming a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of the
BTK enzyme.[5][8][9] This covalent modification permanently inactivates the kinase, leading to
the disruption of the BCR signaling cascade.
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Quantitative Data: Potency of BTK Inhibition

The inhibitory activity of CNX-774 against BTK has been quantified in both biochemical and
cellular assays.

Assay Type IC50 Value Target Notes

Measures direct
) ) inhibition of the
Biochemical Assay <1nM BTK Enzyme )
isolated enzyme.[6][7]

[B1[9][10]

Measures the
effective concentration
Cellular Assay 1-10 nM BTK in Ramos cells to inhibit BTK activity
within a cellular
context.[7][8][9]

Primary Target 2: Equilibrative Nucleoside
Transporter 1 (ENT1)

More recent research has unveiled a novel and significant activity of CNX-774 as an inhibitor of
Equilibrative Nucleoside Transporter 1 (ENT1, also known as SLC29A1).[1][2][3][4] This
discovery came from a combination screen designed to identify molecules that could overcome
resistance to dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer cells.[1]

[2]3]

Mechanism of Action in Cancer Metabolism

Cancer cells rely on two main pathways for the synthesis of pyrimidine nucleotides, which are
essential for DNA and RNA synthesis: the de novo pathway and the salvage pathway.

e De Novo Synthesis: This pathway synthesizes pyrimidines from simpler precursors. A key
enzyme in this pathway is dihydroorotate dehydrogenase (DHODH). Inhibitors like brequinar
(BQ) block this pathway.[1][2]
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o Salvage Pathway: This pathway recycles extracellular nucleosides, such as uridine, to
produce nucleotides. This process is dependent on nucleoside transporters like ENT1, which
import these nucleosides into the cell.[1][2][3]

In cancer cells resistant to DHODH inhibitors, the salvage pathway is often upregulated,
allowing the cells to bypass the blocked de novo pathway by importing extracellular uridine.[2]
CNX-774 inhibits ENT1, thereby blocking this compensatory uptake of uridine.[1][3] The dual
blockade of both the de novo (with a DHODH inhibitor) and salvage pathways (with CNX-774)
leads to profound pyrimidine starvation and synergistic cell death in resistant cancer cells.[1][2]

[3]

Signaling and Metabolic Pathways

The interplay between the de novo and salvage pathways and their inhibition by Brequinar and
CNX-774 is illustrated below.
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Caption: Dual inhibition of pyrimidine synthesis pathways.

Experimental Protocols

The identification of ENT1 as a target of CNX-774 was the result of a series of mechanistic
studies.
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Kinase Inhibitor Combination Screen

To identify compounds that could overcome resistance to the DHODH inhibitor brequinar (BQ),
a screen of over 350 kinase inhibitors was performed on BQ-resistant pancreatic ductal

adenocarcinoma (PDAC) cell lines.

+ Methodology: BQ-resistant PDAC cells were treated with BQ in combination with each
kinase inhibitor from the library. Cell viability was assessed to identify compounds that
synergistically reduced viability in the presence of BQ.[1] CNX-774 was identified as a top hit

in this screen.[1][2]

BQ-Resistant
PDAC Cells

Treat with BQ +
Kinase Inhibitor Library
(>350 compounds)

(Cell Viability Assa;)

Identify Compounds that
Synergize with BQ

CNX-774 |dentified
as Top Hit
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Caption: Workflow for the combination screen.

BTK-Independence Verification

To confirm that the observed synergy was not due to BTK inhibition, several experiments were
conducted.

» Methodology:

o BTK Expression Analysis: Immunoblotting was used to assess BTK protein levels in the
PDAC cell lines. The results showed that the cells did not express BTK.[1]

o Comparison with other BTK inhibitors: Other clinically approved BTK inhibitors, such as
ibrutinib and acalabrutinib, were tested in combination with BQ. These inhibitors did not
replicate the sensitizing effect of CNX-774.[1]
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Caption: Logical workflow for BTK-independence validation.

Metabolomic Analysis and Uridine Uptake Assays
¢ Methodology:

o Metabolomics: Liquid chromatography-mass spectrometry (LC-MS/MS) was used to
analyze polar metabolites in cells treated with BQ, CNX-774, or the combination. The
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combination treatment led to a significantly more profound depletion of pyrimidine
nucleotides compared to BQ alone.[1]

o Uridine Rescue: Exogenous uridine was added to the media of cells treated with the BQ
and CNX-774 combination. CNX-774 was found to block the ability of uridine to rescue cell
viability, suggesting an inhibition of uridine uptake.[1]

Genetic Knockout of ENT1

» Methodology: To definitively confirm ENT1 as the target, CRISPR-Cas9 was used to create
ENT21 knockout (ENT1-KO) PDAC cell lines. These ENT1-KO cells were highly sensitive to
BQ alone, phenocopying the effect of CNX-774 treatment. Furthermore, the addition of CNX-
774 to ENT1-KO cells treated with BQ did not further enhance cell death, confirming that
CNX-774's efficacy in this context is due to its inhibition of ENT1.[1]

Summary and Conclusion

CNX-774 is a molecule with two distinct and clinically relevant primary targets. It was initially
characterized as a potent, irreversible inhibitor of BTK, targeting Cys481 to disrupt B-cell
signaling. Subsequent research has redefined its profile, identifying it as a novel inhibitor of
ENT1. This later finding has significant implications for cancer therapy, particularly in
overcoming resistance to DHODH inhibitors. By blocking the nucleoside salvage pathway,
CNX-774 can synergize with drugs that target the de novo pyrimidine synthesis pathway,
leading to a synthetic lethal effect in cancer cells. This dual-targeting capability makes CNX-
774 a valuable tool for both research and potential therapeutic development in multiple disease

areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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